molecular formula C10H11NO B2639536 1-(1-Isocyanatoethyl)-2-methylbenzene CAS No. 1339019-98-5

1-(1-Isocyanatoethyl)-2-methylbenzene

Cat. No.: B2639536
CAS No.: 1339019-98-5
M. Wt: 161.204
InChI Key: LAXZVKNOZKBMQK-UHFFFAOYSA-N
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Description

“1-(1-Isocyanatoethyl)-2-methylbenzene” is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as (1-Isocyanatoethyl)benzene, (1-Isocyanatoéthyl)benzène, and (1-Isocyanatoethyl)benzol .


Synthesis Analysis

The synthesis of isocyanate derived from ibuprofen was described by Kolasa et al . They did not isolate the resulting 1-isobutyl-4-(1-isocyanatoethyl)benzene and did not study its physicochemical properties and spectra .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 36 bonds . There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 isocyanate (aliphatic) .


Chemical Reactions Analysis

Isocyanates are very reactive due to the adjacent double bonds in the NCO group . Within the isocyanate family, aromatic isocyanates are the most reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 215.13°C, a melting point of 18.18°C, and a vapor pressure of 0.168 mmHg at 25°C .

Scientific Research Applications

1. Hydrocracking of Polycyclic Aromatic Compounds

Hydrocracking of polycyclic aromatic compounds like 1-methylnaphthalene and 2-methylnaphthalene, catalyzed by sulfided nickel molybdenum/alumina, results in several products including 1-(1-methylbutyl)benzene and 1-butyl-2-methylbenzene. This demonstrates the potential of 1-(1-Isocyanatoethyl)-2-methylbenzene in the hydrocracking process to produce valuable hydrocarbons (Miki & Sugimoto, 1995).

2. Synthesis of Diisocyanates

The carbonylation of 2,4-dinitrotoluene, which is related to the synthesis of diisocyanates like 1-methylbenzene 2,4-diisocyanate, demonstrates the importance of this compound in producing isocyanates under varying conditions (Manov-Yuvenskii et al., 1981).

3. Polymer-Supported Quenching Reagents

The preparation of polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate, used for quenching excess reactants, highlights the application of this compound in polymer chemistry, particularly in the purification of crude reaction products in combinatorial chemistry (C. and Hodges, 1997).

4. Isomerization Equilibria

Studying isomerization equilibria of compounds like 1-chloro-3-isopropyl-4-methylbenzene and its isomers, and calculating molar enthalpies of formation, highlights the significance of this compound in understanding the thermodynamic properties of alkylchlorobenzenes (Nesterova et al., 1985).

5. Catalysis in Hydrogenation and Dehydrogenation

This compound's relation to compounds like 4-isopropenyl-1-methylcyclohexene, which undergoes hydrogenation and dehydrogenation over various catalysts, reveals its relevance in catalytic chemistry, particularly in reactions involving isopropyl and methyl groups (Tanaka et al., 1978).

6. Reactivity in Combustion Systems

The study of reactivity of methylbenzenes, including aspects like octane rating and ignition delay, is crucial in understanding the combustion behavior of related compounds such as this compound, particularly in transportation fuels (Silva & Bozzelli, 2010).

7. Photochemical Reactions

Research on the photochemical reaction of 1- and 2-naphthalenecarbonitrile with methylbenzenes, resulting in various products, illustrates the potential of this compound in photochemistry and electron transfer reactions (Albini & Spreti, 1984).

Mechanism of Action

The mechanism of action of isocyanates involves their reactivity. The adjacent double bonds in the NCO group make isocyanates very reactive . Aromatic isocyanates, in particular, are the most reactive due to the negative charge .

Properties

IUPAC Name

1-(1-isocyanatoethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXZVKNOZKBMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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